molecular formula C8H14O B15263973 3-Methylhept-5-yn-2-ol

3-Methylhept-5-yn-2-ol

Cat. No.: B15263973
M. Wt: 126.20 g/mol
InChI Key: PEWYBQRGXBSHRD-UHFFFAOYSA-N
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Description

3-Methylhept-5-yn-2-ol is an organic compound that belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound has the molecular formula C8H14O and is known for its unique chemical properties due to the presence of both an alcohol group and a triple bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylhept-5-yn-2-ol can be synthesized through various methods. One common approach involves the cyclization of 3-methylhept-6-en-1-yn-3-ol dicobalt hexacarbonyl complex on the surfaces of chromatographic adsorbents . This method highlights the use of dicobalt hexacarbonyl complexes in the synthesis of bicyclic compounds.

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methylhept-5-yn-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond.

    Substitution: The alcohol group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

    Halohydrins: Formed through hypohalogenation reactions.

    Bicyclic Compounds: Formed through cyclization reactions involving dicobalt hexacarbonyl complexes.

Scientific Research Applications

3-Methylhept-5-yn-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylhept-5-yn-2-ol involves its interaction with various molecular targets and pathways. The presence of the triple bond and alcohol group allows it to participate in a variety of chemical reactions, influencing its reactivity and interactions with other molecules. For example, the cyclization of its dicobalt hexacarbonyl complex leads to the formation of specific bicyclic structures .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylhex-5-en-3-yn-2-ol
  • 2-Methylhept-6-en-3-yn-2-ol
  • 3-Methyl-1-penten-4-yn-3-ol

Uniqueness

3-Methylhept-5-yn-2-ol is unique due to its specific molecular structure, which includes a triple bond and an alcohol group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-methylhept-5-yn-2-ol

InChI

InChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h7-9H,6H2,1-3H3

InChI Key

PEWYBQRGXBSHRD-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(C)C(C)O

Origin of Product

United States

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